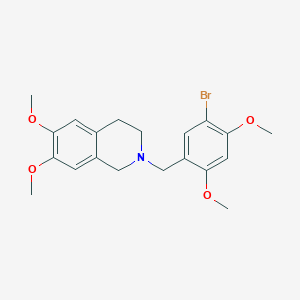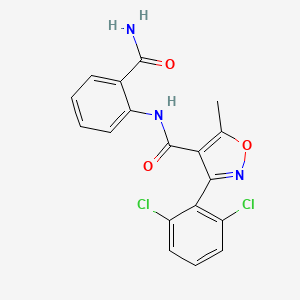![molecular formula C18H21ClN2O3S B6009070 2-{[2-(4-Chloro-2-methylphenoxy)propanoyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide](/img/structure/B6009070.png)
2-{[2-(4-Chloro-2-methylphenoxy)propanoyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(4-Chloro-2-methylphenoxy)propanoyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide is a complex organic compound with a unique structure that combines a phenoxy group, a thiophene ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Chloro-2-methylphenoxy)propanoyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-chloro-2-methylphenol with propionyl chloride to form 2-(4-chloro-2-methylphenoxy)propanoic acid. This intermediate is then reacted with ethylamine to form the corresponding amide. The final step involves the cyclization of the amide with 2-ethyl-5-methylthiophene-3-carboxylic acid under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-Chloro-2-methylphenoxy)propanoyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and phenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy or thiophene derivatives.
Scientific Research Applications
2-{[2-(4-Chloro-2-methylphenoxy)propanoyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(4-Chloro-2-methylphenoxy)propanoyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(4-Chloro-2-methylphenoxy)propanoyl]amino}benzamide
- Methyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
- 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Uniqueness
The uniqueness of 2-{[2-(4-Chloro-2-methylphenoxy)propanoyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[2-(4-chloro-2-methylphenoxy)propanoylamino]-4-ethyl-5-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-5-13-11(4)25-18(15(13)16(20)22)21-17(23)10(3)24-14-7-6-12(19)8-9(14)2/h6-8,10H,5H2,1-4H3,(H2,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUNQJNPAMOXGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B6008987.png)

![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl[(1-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B6009010.png)
![2-[1-Methyl-4-[[4-(2-methylpropyl)phenyl]methyl]piperazin-2-yl]ethanol](/img/structure/B6009018.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2,4-dimethylbenzamide](/img/structure/B6009036.png)
![[3-[(4-cyclopentyltriazol-1-yl)methyl]piperidin-1-yl]-(3,5-dimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B6009037.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B6009045.png)
![[9-(2-Cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(5-methyl-1,3-oxazol-4-yl)methanone](/img/structure/B6009056.png)
![6-oxo-7-(3-phenylpropyl)-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6009058.png)

![ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylate](/img/structure/B6009075.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B6009079.png)
![5-(4-methylphenyl)-4-{[4-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B6009084.png)
![N-({1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-3,5-dimethoxybenzamide](/img/structure/B6009089.png)
